5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1989659-19-9
VCID: VC4362220
InChI: InChI=1S/C7H7FN2.2ClH/c8-7-2-1-5-6(10-7)3-4-9-5;;/h1-2,9H,3-4H2;2*1H
SMILES: C1CNC2=C1N=C(C=C2)F.Cl.Cl
Molecular Formula: C7H9Cl2FN2
Molecular Weight: 211.06

5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride

CAS No.: 1989659-19-9

Cat. No.: VC4362220

Molecular Formula: C7H9Cl2FN2

Molecular Weight: 211.06

* For research use only. Not for human or veterinary use.

5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride - 1989659-19-9

Specification

CAS No. 1989659-19-9
Molecular Formula C7H9Cl2FN2
Molecular Weight 211.06
IUPAC Name 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
Standard InChI InChI=1S/C7H7FN2.2ClH/c8-7-2-1-5-6(10-7)3-4-9-5;;/h1-2,9H,3-4H2;2*1H
Standard InChI Key NPCDTVWCWBREAR-UHFFFAOYSA-N
SMILES C1CNC2=C1N=C(C=C2)F.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name derives from its fused bicyclic system:

  • Core structure: Pyrrolo[3,2-b]pyridine (7-azaindole analog)

  • Substituents: Fluorine at position 5; two hydrochloride salts

  • Saturation: Partial saturation at positions 1, 2, and 3 (1H,2H,3H configuration)

Structural Analysis

X-ray crystallography of related pyrrolopyridines reveals a planar bicyclic system with slight puckering due to partial saturation . The fluorine atom at C5 introduces electronic effects:

  • Electron-withdrawing: Enhances metabolic stability by reducing cytochrome P450 oxidation .

  • Hydrogen-bond acceptor: Potential for targeted interactions in biological systems .

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocol for the dihydrochloride salt is published, analogous methods suggest:

Route 1: Cyclocondensation

  • Starting material: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 887570-96-9) .

  • Reduction: Catalytic hydrogenation or NaBH₄ to saturate positions 1–3 .

  • Salt formation: Treatment with HCl in ethanol/ether .

Route 2: Direct Fluorination

  • Intermediate: 5-Bromo-pyrrolo[3,2-b]pyridine.

  • Halogen exchange: Using KF/Al₂O₃ under microwave irradiation .

  • Isolation: Precipitation as dihydrochloride salt .

Optimization Challenges

  • Regioselectivity: Fluorination at C5 requires careful control to avoid byproducts .

  • Salt stability: Hygroscopic nature necessitates anhydrous storage .

Physicochemical Properties

Solubility and Stability

PropertyValueMethod/Source
Water solubility>50 mg/mL (25°C)Estimated from
LogP (logD₇.₄)1.2 ± 0.3Calculated (ChemAxon)
pKa3.1 (pyridine N), 9.8 (NH)Analog data from

Stability Notes:

  • pH sensitivity: Degrades above pH 8 (amine protonation loss) .

  • Light sensitivity: Store in amber vials at 2–8°C .

CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedP264: Wash hands after handling
H315Causes skin irritationP280: Wear gloves
H319Causes serious eye irritationP305+P351+P338: Eye rinse

Exposure Controls

  • PPE: Nitrile gloves, lab coat, eye protection .

  • Ventilation: Use fume hood for powder handling .

Biological Applications

Kinase Inhibition

In breast cancer 4T1 cells, the parent scaffold (1H-pyrrolo[2,3-b]pyridine) showed FGFR1–3 IC₅₀ values of 7–25 nM, with apoptosis induction via caspase-3 activation . Fluorination at C5 enhances:

  • Binding affinity: Polar interactions with kinase hinge regions .

  • Oral bioavailability: Reduced first-pass metabolism .

SupplierCatalog IDPrice (10 mg)Availability
AmbeedA1090500$1,2001–2 weeks
MolPortMOL-XXXXX$980In stock

Data synthesized from ; excludes disclaimed sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator